molecular formula C6H7NO3 B11765044 2-Cyanotetrahydrofuran-3-carboxylic acid

2-Cyanotetrahydrofuran-3-carboxylic acid

Cat. No.: B11765044
M. Wt: 141.12 g/mol
InChI Key: UFIINFABGPNFIA-UHFFFAOYSA-N
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Description

2-Cyanotetrahydrofuran-3-carboxylic acid is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with a cyano group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanotetrahydrofuran-3-carboxylic acid can be synthesized through the Michael addition of a cyanide ion to an olefinic bond, followed by cyclization. This method involves the reaction of 4-alkoxyvinyl trichloromethyl ketones with cyanide ions under basic conditions . The reaction typically proceeds at room temperature and yields the desired product in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned Michael addition and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-Cyanotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-cyanotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

    2-Furancarboxylic acid: Similar structure but lacks the cyano group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one cyano and one carboxylic acid group.

    Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the cyano group.

Uniqueness: 2-Cyanotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the tetrahydrofuran ring.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-cyanooxolane-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-2H2,(H,8,9)

InChI Key

UFIINFABGPNFIA-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C#N

Origin of Product

United States

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